molecular formula C27H35N9O5S2 B1514877 Nitrosoprodenafil CAS No. 1266755-08-1

Nitrosoprodenafil

Katalognummer: B1514877
CAS-Nummer: 1266755-08-1
Molekulargewicht: 629.8 g/mol
InChI-Schlüssel: DTAKXJYYAUWRND-CALCHBBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Nitrosoprodenafil hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound wirkt als Prodrug und wird im Körper abgebaut, um sowohl einen Phosphodiesterase-Typ-5-Inhibitor (Aildenafil) als auch freies Stickstoffmonoxid freizusetzen. Dieser duale Wirkmechanismus führt zu:

Ähnliche Verbindungen:

    Sildenafil: Die Stammverbindung, bekannt für ihren Einsatz bei der Behandlung von Erektionsstörungen.

    Acetildenafil: Ein weiteres Analogon mit ähnlichen pharmakologischen Wirkungen.

    Sulfoaildenafil: Eine verwandte Verbindung mit einer Sulfonylgruppe.

Einzigartigkeit: this compound ist aufgrund seines dualen Wirkmechanismus einzigartig, der die Wirkungen eines Phosphodiesterase-Typ-5-Inhibitors und der Freisetzung von Stickstoffmonoxid kombiniert. Diese Kombination wurde von konventionellen Pharmaunternehmen aufgrund der damit verbundenen Risiken, wie z. B. einem raschen Blutdruckabfall, nicht genutzt .

Wirkmechanismus

Target of Action

Nitrosoprodenafil is a synthetic designer drug that is often found in “herbal” aphrodisiac products . The primary targets of this compound are phosphodiesterase type 5 (PDE5) and nitric oxide (NO). PDE5 is an enzyme that regulates blood flow by affecting the intracellular concentration of cyclic guanosine monophosphate (cGMP). Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation .

Mode of Action

This compound has a unique structure that acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . The inhibition of PDE5 by aildenafil leads to an increase in cGMP levels, which in turn causes smooth muscle relaxation and increased blood flow. The release of nitric oxide further enhances this effect by stimulating the production of cGMP . These effects are synergistic, leading to a potent enhancement of vasodilation.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the cGMP pathway. By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation within cells. This results in the relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow. The release of nitric oxide further stimulates the production of cGMP, amplifying this effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells and the enhancement of blood flow. This is achieved through the inhibition of PDE5 and the stimulation of cGMP production, leading to vasodilation . These effects are likely to contribute to the aphrodisiac properties attributed to this compound.

Safety and Hazards

Nitrosoprodenafil has severe risks of toxicity . Combining PDE5 inhibitors with nitric oxide releasers like amyl nitrite is contraindicated as it can cause a precipitous drop in blood pressure that can potentially result in death . Nitrosamines are also generally avoided in drug development as they can often be hepatotoxic and carcinogenic .

Zukünftige Richtungen

The dual mechanism of action of Nitrosoprodenafil has never been exploited by conventional pharmaceutical companies because of the risks involved . While the combined mechanisms of action are likely to be effective, the severe risks of toxicity present significant challenges for future development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of nitrosoprodenafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of nitroso groups. The process typically includes:

    Step 1: Synthesis of the core pyrazolo[4,3-d]pyrimidine structure.

    Step 2: Introduction of the sulfonyl group and ethoxyphenyl group.

    Step 3: Nitrosation of the thiazole ring to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors to ensure precise control over reaction conditions. The process would include:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nitrosoprodenafil unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Umwandlung der Nitrosogruppe in eine Nitrogruppe.

    Reduktion: Reduktion der Nitrosogruppe zu einem Amin.

    Substitution: Austausch von funktionellen Gruppen an der Kernstruktur.

Häufige Reagenzien und Bedingungen:

    Oxidation: Beinhaltet typischerweise Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren Bedingungen.

    Reduktion: Verwendet häufig Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Setzt oft Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid ein.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

    Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

    Acetildenafil: Another analogue with similar pharmacological effects.

    Sulfoaildenafil: A related compound with a sulfonyl group.

Uniqueness: Nitrosoprodenafil is unique due to its dual mechanism of action, combining the effects of a phosphodiesterase type 5 inhibitor and nitric oxide release. This combination has not been exploited by conventional pharmaceutical companies due to the associated risks, such as a precipitous drop in blood pressure .

Eigenschaften

IUPAC Name

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKXJYYAUWRND-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N9O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029943
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266755-08-1
Record name Nitrosoprodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoprodenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOPRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoprodenafil
Reactant of Route 2
Reactant of Route 2
Nitrosoprodenafil
Reactant of Route 3
Nitrosoprodenafil
Reactant of Route 4
Reactant of Route 4
Nitrosoprodenafil
Reactant of Route 5
Nitrosoprodenafil
Reactant of Route 6
Reactant of Route 6
Nitrosoprodenafil
Customer
Q & A

Q1: What can you tell us about the structure of Nitrosoprodenafil based on the provided research?

A1: The research paper focuses on elucidating the structure of this compound using various spectroscopic techniques. While the abstract doesn't provide specific details, the title highlights the use of NMR, mass spectrometry, and X-ray diffraction in conjunction with hydrolysis data to revise the understanding of the compound's structure []. This suggests a comprehensive approach was taken to confirm and potentially refine the molecular structure of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.